3-(2-cyclopropylacetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one
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Description
3-(2-cyclopropylacetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is a useful research compound. Its molecular formula is C16H20N2O2 and its molecular weight is 272.348. The purity is usually 95%.
BenchChem offers high-quality 3-(2-cyclopropylacetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-cyclopropylacetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Routes and Chemical Properties
Synthesis of Diazocine Derivatives : Studies on the synthesis of 1,2,3,4-tetrahydro-6H-1,5-methanobenzo[d][1,2] diazocine derivatives explore synthetic procedures using ethyl isoquinoline-4-carboxylate and m-methoxyphenylacetone as starting materials. These syntheses involve catalytic reduction, lithium aluminum hydride reduction, and the Pictet-Spengler reaction, demonstrating complex synthetic routes for constructing diazocine structures (Shiotani, Hori, & Mitsuhasi, 1967).
Cyclopropanation Methods : Research on cyclopropane amino acids using diazo compounds generated in situ from tosylhydrazone salts showcases a method for preparing cyclopropane amino acids, demonstrating the synthetic utility in constructing cyclopropane-containing compounds with potential biological relevance (Adams et al., 2003).
Potential Applications
HIV-1 Reverse Transcriptase Inhibitors : Novel pyridobenzodiazepinones and dipyridodiazepinones were identified as potent inhibitors of HIV-1 reverse transcriptase, showcasing the application of structurally complex compounds in therapeutic contexts. The research highlights the importance of specific substituents and structural features for biological activity (Hargrave et al., 1991).
Thromboxane A2 Synthetase Inhibition : Tröger's base analogs, specifically designed with structural modifications, were investigated for their ability to inhibit thromboxane A2 synthetase, an enzyme relevant in the context of cardiovascular diseases. This research indicates the potential of diazocine derivatives in the development of novel therapeutic agents (Johnson et al., 1993).
Antiproliferative Activity : The synthesis and in vitro antiproliferative activity of 1-Phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)ethanone derivatives were explored against various human cancer cell lines, demonstrating the potential application of such compounds in cancer research (Liszkiewicz, 2002).
properties
IUPAC Name |
11-(2-cyclopropylacetyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c19-15-3-1-2-14-13-6-12(9-18(14)15)8-17(10-13)16(20)7-11-4-5-11/h1-3,11-13H,4-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRQUZRWHYEHNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CC3CC(C2)C4=CC=CC(=O)N4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-cyclopropylacetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one |
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